Product packaging for 2-Iodopyrimidin-5-amine(Cat. No.:CAS No. 1378847-85-8)

2-Iodopyrimidin-5-amine

Cat. No.: B6591409
CAS No.: 1378847-85-8
M. Wt: 221.00 g/mol
InChI Key: PKJDAOPRLFQCBK-UHFFFAOYSA-N
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Description

Role as a Fundamental Heterocyclic Building Block in Organic Synthesis

The reactivity of 2-iodopyrimidin-5-amine makes it a crucial intermediate in the synthesis of a wide array of heterocyclic compounds. The presence of the iodine atom allows for various cross-coupling reactions, which are fundamental for the construction of complex molecular architectures.

One of the most common applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govnih.gov These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing a powerful tool for the synthesis of substituted pyrimidines. nih.govnih.gov For instance, in Sonogashira coupling, this compound can be reacted with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst to yield 5-alkynyl-2-aminopyrimidines. nih.gov

The amino group on the pyrimidine (B1678525) ring can also participate in various chemical transformations. It can be acylated, alkylated, or used as a nucleophile in substitution reactions. This dual reactivity of both the iodo and amino groups allows for a stepwise and controlled functionalization of the pyrimidine core, leading to the creation of diverse molecular libraries. researchgate.net

Significance as a Scaffold Precursor in Medicinal Chemistry Research

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and FDA-approved drugs. mdpi.com this compound serves as an excellent starting material for the synthesis of novel pyrimidine-based therapeutic agents.

The ability to introduce various substituents at the 5-position via cross-coupling reactions allows for the exploration of the structure-activity relationship (SAR) of potential drug candidates. This is particularly important in the development of kinase inhibitors, a major class of anticancer drugs. nih.govnih.gov By modifying the groups attached to the pyrimidine core, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the inhibitors. nih.govnih.gov For example, derivatives of 2-aminopyrimidine (B69317) have been investigated as inhibitors of various kinases, including Sky kinase and PLK4. nih.govnih.gov

Relevance in Advanced Chemical Science Domains

Beyond its traditional use in organic synthesis and medicinal chemistry, this compound is also finding applications in more advanced areas of chemical science. Its unique electronic and structural properties make it a candidate for the development of novel functional materials.

For example, the ability of 2-aminopyrimidine derivatives to form coordination polymers with metal ions has been explored. nih.gov These materials can exhibit interesting structural features, such as metallocycles and helical chains, and may have potential applications in areas like catalysis and gas storage. nih.gov The nitrogen atoms in the pyrimidine ring and the amino group can act as coordination sites for metal ions, leading to the formation of well-defined supramolecular architectures. nih.gov

Overview of Key Research Avenues and Future Directions

The research landscape for this compound continues to expand. Current research focuses on several key avenues:

Development of Novel Catalytic Systems: The exploration of new and more efficient catalytic systems for cross-coupling reactions involving this compound is an ongoing area of research. This includes the use of more sustainable and environmentally friendly catalysts.

Synthesis of Complex Natural Product Analogs: The use of this compound as a building block for the total synthesis of complex natural products and their analogs is a promising area. This could lead to the discovery of new compounds with potent biological activities.

Exploration of New Biological Targets: Researchers are continuously screening libraries of compounds derived from this compound against a wide range of biological targets to identify new therapeutic opportunities. mdpi.comnih.gov

Design of Advanced Materials: The investigation of the self-assembly properties of this compound and its derivatives to create novel functional materials with tailored optical, electronic, or magnetic properties is a burgeoning field.

Future directions will likely involve the integration of computational modeling and high-throughput screening to accelerate the discovery of new applications for this versatile compound. The development of "scaffold-hopping" strategies, where the pyrimidine core is replaced with other heterocyclic systems, may also lead to the identification of novel chemical entities with improved properties. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 20511-12-0
Molecular Formula C4H4IN3
Molecular Weight 221.00 g/mol
Appearance Off-white to yellow crystalline powder
Melting Point 145-149 °C
Solubility Soluble in DMSO and methanol (B129727)

Table 2: Key Reactions of this compound

Reaction TypeReagents and ConditionsProduct Type
Sonogashira Coupling Terminal alkyne, Pd(PPh3)2Cl2, CuI, Et3N, THF, reflux5-Alkynyl-2-aminopyrimidines
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, base5-Aryl-2-aminopyrimidines
Buchwald-Hartwig Amination Amine, Pd catalyst, base5-(Amino)-2-aminopyrimidines
Boc Protection (Boc)2O, pyridine, 70°CDi-tert-butyl 5-iodopyrimidin-2-ylcarbamate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4IN3 B6591409 2-Iodopyrimidin-5-amine CAS No. 1378847-85-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodopyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3/c5-4-7-1-3(6)2-8-4/h1-2H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJDAOPRLFQCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Iodopyrimidin 5 Amine and Its Derivatives

Direct Synthesis Approaches for 2-Iodopyrimidin-5-amine

Direct synthesis methods aim to introduce an iodine atom onto a pyrimidine (B1678525) precursor in a single, efficient step. The success of these approaches hinges on controlling the regioselectivity of the iodination reaction and optimizing the reactivity of the starting materials.

Regioselective Iodination of Pyrimidine Amines

The direct iodination of aminopyrimidines is a common strategy. The challenge lies in directing the iodine to the C-2 position in the presence of an activating amino group at the C-5 position. Electrophilic iodination is a primary method, but the inherent reactivity of the pyrimidine ring can make controlling the position of substitution difficult. mdpi.comrsc.org

Several reagent systems have been developed to achieve regioselective iodination. For instance, the use of iodine in the presence of an oxidizing agent can generate a more reactive iodine species (I+), which can then be directed to a specific position on the pyrimidine ring. mdpi.comheteroletters.org The choice of solvent and reaction temperature are critical parameters that influence the selectivity of the iodination process. heteroletters.org For example, using iodine and sodium nitrite (B80452) in acetonitrile (B52724) has been shown to be an effective and environmentally friendly method for the C-5 iodination of pyrimidine bases. heteroletters.org While this highlights C-5 iodination, similar principles are applied to target other positions by modifying the substrate and conditions.

Another approach involves the use of N-iodosuccinimide (NIS) as an iodinating agent, often in the presence of an acid catalyst. guidechem.com The reaction conditions for these methods must be carefully controlled to prevent side reactions, such as the formation of di-iodinated products.

The table below summarizes various direct iodination methods for pyrimidine and related heterocyclic systems.

PrecursorIodinating AgentConditionsPosition of IodinationReference
2-Aminopyridine (B139424)Iodine, Hydrogen PeroxideWater5 google.com
2-AminopyridineIodine-Iodine PotassiumAqueous solution5 google.com
Pyrimidine basesIodine, Sodium NitriteAcetonitrile, Room Temp5 heteroletters.org
Pyrimidine derivativesIodine, Silver Nitrate (B79036)Solvent-free5 mdpi.com
2-Amino-5-bromopyridinePotassium Iodate, Potassium IodideSulfuric acid, 100 °C3 ijssst.info

Precursor Reactivity and Optimization

The choice of the pyrimidine precursor is crucial for a successful direct synthesis. Starting with 5-aminopyrimidine, the amino group strongly activates the ring towards electrophilic substitution. However, this high reactivity can lead to a lack of selectivity and the formation of multiple products.

Optimization of reaction conditions is therefore essential. This includes adjusting the temperature, solvent, and the stoichiometry of the reagents. For example, a patented method for synthesizing 2-amino-5-iodopyridine (B21400), a related compound, involves the careful, batch-wise addition of iodine to a solution of 2-aminopyridine in water, followed by the addition of hydrogen peroxide. google.com This controlled addition helps to manage the exothermic nature of the reaction and improve the yield of the desired product. google.com Similarly, solvent-free methods using mechanical grinding have been developed for the iodination of pyrimidine derivatives, offering high yields and shorter reaction times. mdpi.com

Multi-Step Synthetic Pathways Incorporating this compound

For more complex derivatives or when direct iodination is not feasible, multi-step synthetic pathways are employed. These routes often use this compound as a key intermediate, which is then further functionalized.

General Reaction Sequences and Intermediates

A common multi-step approach begins with a pre-functionalized pyrimidine ring. For example, a synthesis could start with a pyrimidine derivative that already has a group at the 2-position that can be converted to iodine, such as a chloro or bromo group. A Finkelstein-type reaction, using an iodide salt like sodium iodide, can then be used to install the iodine atom. guidechem.com

Another strategy involves building the pyrimidine ring with the iodine atom already in place. This could involve the cyclization of appropriate precursors. However, more commonly, this compound serves as a building block for more complex molecules. For instance, a synthetic route might involve the initial synthesis of 2-benzylthiopyrimidine, followed by iodination to give 5-iodo-2-benzylthiopyrimidine. nih.gov This intermediate can then undergo further reactions, such as chlorination and subsequent substitution with amines, to generate a variety of derivatives. nih.gov

Functional Group Protection and Deprotection Strategies (e.g., Boc-protection)

In multi-step syntheses, it is often necessary to protect reactive functional groups to prevent them from interfering with subsequent reaction steps. The amino group of this compound is a prime candidate for protection due to its nucleophilicity.

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. rsc.orgjk-sci.com It is stable to a wide range of reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). jk-sci.comnih.gov

The protection of the amino group on the pyrimidine ring can be achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net Once the amino group is protected, other transformations, such as cross-coupling reactions at the iodo-position, can be carried out selectively. Following the desired modification, the Boc group is removed to regenerate the free amine. nih.gov Microwave-assisted methods have also been developed for the N-Boc protection of pyrimidines, offering faster and higher-yielding reactions under mild conditions. rsc.orgrsc.org

The table below outlines the general steps for Boc-protection and deprotection.

ProcessReagentsSolventConditionsReference
Protection Di-tert-butyl dicarbonate (Boc₂O), DMAPDichloromethane (DCM)Room Temperature nih.govresearchgate.net
Protection Di-tert-butyl dicarbonate (Boc₂O), Silica (B1680970) gelMicrowave irradiation- rsc.orgrsc.org
Deprotection Trifluoroacetic acid (TFA)Dichloromethane (DCM)- jk-sci.comnih.gov

Catalytic Approaches in the Synthesis of this compound Derivatives

The iodine atom in this compound provides a reactive handle for a wide array of catalytic cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse library of derivatives.

Palladium-catalyzed cross-coupling reactions are particularly prevalent. These include the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. For example, the Suzuki coupling allows for the formation of a new carbon-carbon bond by reacting this compound (or its protected form) with a boronic acid in the presence of a palladium catalyst and a base. nih.gov Similarly, the Sonogashira coupling enables the introduction of an alkyne group.

Recent research has also explored the use of other transition metals as catalysts. For instance, cobalt-catalyzed cross-coupling reactions of 2-chloropyrimidines with arylzinc reagents have been reported, offering an alternative to palladium-based systems. nih.gov A novel catalytic system using a palladium-phosphine complex has been developed for the cross-coupling of heteroaryl iodides, including a 5-iodopyrimidine (B189635) derivative, at room temperature. nih.gov This demonstrates the ongoing efforts to develop milder and more efficient catalytic methods for the derivatization of iodo-substituted heterocycles. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone in the synthesis of complex organic molecules, and its application to this compound derivatives allows for the formation of various carbon-carbon and carbon-nitrogen bonds.

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and is often carried out under mild, anhydrous, and anaerobic conditions. wikipedia.orgorganic-chemistry.org The reactivity of aryl halides in this coupling generally follows the order I > Br > Cl > F. wikipedia.org This selectivity allows for reactions to be performed at room temperature when using aryl iodides. wikipedia.org

In the context of this compound, the iodo-substituent serves as an excellent coupling partner. For instance, a study on the synthesis of functionalized pyrido[2,3-d]pyrimidines utilized a microwave-assisted tandem Heck–Sonogashira cross-coupling reaction of 6-N,N-di-Boc-amino-5-iodo-2-methyl pyrimidin-4-ol with various aryl alkynyl substrates. acs.org This approach led to the formation of novel 5-enynyl substituted pyrimidines. acs.org The reaction conditions can be optimized by screening different solvents and catalysts. acs.org

An efficient C-5 iodination of pyrimidine-5'-triphosphates followed by a palladium-catalyzed Sonogashira coupling with propargylamine (B41283) has also been described. nih.gov This method is noted for its high regioselectivity in the iodination step and chemoselectivity in the coupling reaction, yielding the desired product in good yield and high purity. nih.gov

Table 1: Examples of Sonogashira Coupling Reactions

Aryl Halide Substrate Alkyne Substrate Catalyst System Solvent Product Yield Reference
6-N,N-di-Boc-amino-5-iodo-2-methyl pyrimidin-4-ol Ethynylbenzene Not Specified Acetonitrile, Toluene (B28343), DMF, or THF 5-enynyl substituted pyrimidine 55% acs.org

The Stille coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organostannane with an organic halide or triflate. ikm.org.mynih.gov This reaction is valued for its tolerance of a wide range of functional groups and the stability of the organotin reagents. ikm.org.mynih.gov The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. ikm.org.my

While specific examples detailing the Stille coupling of this compound were not found in the provided search results, the general principles of the reaction are applicable. The reaction's efficiency can be influenced by various factors, including the choice of palladium catalyst, ligands, solvents, and the presence of additives like copper(I) salts, which can enhance the reactivity of aryl bromides. nih.govresearchgate.net Recent advancements have focused on developing more efficient catalyst systems and even tin-catalytic Stille reactions to minimize tin-containing byproducts. nih.govmsu.edu The reaction has been successfully applied to the synthesis of complex natural products, highlighting its robustness. nih.govresearchgate.net

Table 2: General Conditions for Stille Coupling

Aryl Halide Organostannane Catalyst Additives Solvent Temperature Reference
Iodobenzene Tributyl(vinyl)tin CuPd alloy-doped ordered mesoporous TiO2 K2CO3 Ethanol Room Temperature (under visible light) mdpi.com

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. researchgate.netbeilstein-journals.org Its popularity stems from the mild reaction conditions, commercial availability of reagents, tolerance of a broad range of functional groups, and the generally environmentally benign nature of the boron reagents. researchgate.netbeilstein-journals.org

This reaction is highly applicable to the functionalization of this compound derivatives. For example, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized via a Suzuki coupling reaction, demonstrating that the pyrimidine core can be smoothly functionalized in moderate to good yields. nih.gov The reaction conditions can be tailored based on the electronic properties of the coupling partners; for instance, anhydrous conditions in toluene are often superior for electron-rich boronic acids, while aqueous DME may be preferred for electron-poor arylboronic acids. researchgate.net A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. researchgate.netnih.gov The modification of nucleosides, such as 5-iodo-2'-deoxyuridine, through Suzuki-Miyaura coupling has also been extensively studied. nih.gov

Table 3: Examples of Suzuki-Miyaura Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides. wikipedia.orgrug.nl This reaction has become a fundamental tool in organic synthesis due to its broad substrate scope and tolerance for various functional groups, offering a significant improvement over harsher traditional methods. wikipedia.orgrug.nl The development of various generations of catalyst systems has expanded its applicability to a wide range of amine and aryl coupling partners under increasingly mild conditions. wikipedia.orgrug.nl

In the synthesis of derivatives of 2-aminopyrimidine (B69317), the Buchwald-Hartwig amination has proven to be a facile and general approach. nih.gov For example, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized in moderate to good yields using dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide in refluxing toluene. nih.gov The choice of ligand is crucial and often depends on the specific substrates; for instance, bidentate phosphine (B1218219) ligands like BINAP and DPPF have been shown to be effective for the coupling of primary amines. wikipedia.org More sterically demanding ligands such as JohnPhos and XPhos have further expanded the scope of the reaction to include aryl chlorides and sulfonates. rug.nl

Table 4: Examples of Buchwald-Hartwig Amination Reactions

Copper-Catalyzed Reactions (e.g., [3+2] Cycloaddition for Triazoles)

Copper-catalyzed reactions, particularly the azide-alkyne cycloaddition (CuAAC), are highly efficient for forming 1,2,3-triazoles. nih.govtaylorfrancis.com This "click chemistry" reaction is known for its reliability, selectivity, and biocompatibility, often proceeding under mild conditions, including in aqueous media. nih.govtaylorfrancis.com The reaction typically uses a copper(I) catalyst, which can be generated in situ from a copper(II) salt with a reducing agent like sodium ascorbate. nih.gov The use of ligands such as tris(3-hydroxypropyltriazolyl-methyl)amine (THPTA) can accelerate the reaction and protect sensitive biomolecules from side reactions. nih.gov

While direct examples involving this compound were not prominent in the search results, the principles of CuAAC are broadly applicable for conjugating alkyne-modified pyrimidine derivatives with azides. The reactivity in CuAAC can be more sensitive to the nature of the alkyne than the azide, with electron-withdrawing groups on the alkyne potentially increasing the reaction rate. nih.gov Various copper sources, both homogeneous and heterogeneous, have been explored to catalyze this transformation. mdpi.com

Table 5: General Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Other Transition Metal-Mediated Transformations

Beyond palladium and copper, other transition metals like rhodium, iridium, ruthenium, cobalt, and iron also catalyze a variety of transformations on N-aryl-2-aminopyridines. rsc.orgresearchgate.net These reactions often leverage the directing group ability of the pyridyl nitrogen to facilitate C-H activation and subsequent functionalization, leading to the construction of diverse heterocyclic structures. rsc.orgresearchgate.net For example, transition metal-catalyzed reactions can lead to cyclization and other functionalization reactions of N-aryl-2-aminopyridines. rsc.orgresearchgate.net

Additionally, transition metal-catalyzed amination and aziridination of C-H and C=C bonds using iminoiodinanes offer atom-economical routes to nitrogen-containing compounds. nih.gov While specific applications to this compound are not detailed, the general methodologies suggest potential pathways for its derivatization. These reactions often involve the generation of a metal-imido or nitrene species that can undergo insertion or addition reactions. nih.gov Furthermore, late transition metal catalysts, including nickel and palladium complexes with chelating amines, have been developed for olefin polymerization and copolymerization, demonstrating the broad utility of transition metals in C-C and C-heteroatom bond formation. mdpi.com Intramolecular hydroamination of allenes catalyzed by various transition metals is another strategy for forming nitrogen-containing heterocycles. unimi.it

Comparative Analysis of Synthetic Routes for Scalability and Efficiency

The preparation of this compound can be primarily achieved through two general pathways: direct iodination of an aminopyrimidine precursor or a multi-step synthesis involving functional group transformations.

Route 1: Direct C-5 Iodination of Aminopyrimidines

This approach involves the direct introduction of an iodine atom at the C-5 position of a pyrimidine ring bearing an amino group. The C-5 position is susceptible to electrophilic substitution. A plausible precursor for this reaction is 2-aminopyrimidine.

Several methods have been developed for the C-5 iodination of pyrimidine derivatives. heteroletters.org One common method involves the use of molecular iodine in the presence of an activating agent, such as a silver or nitrite salt. heteroletters.orgmdpi.com A notable eco-friendly approach utilizes mechanical grinding under solvent-free conditions with iodine and silver nitrate (AgNO₃), which can produce high yields in a short reaction time. mdpi.comsemanticscholar.orgresearchgate.netnih.gov The primary byproduct of this reaction is silver iodide (AgI). mdpi.comsemanticscholar.org

An alternative activating agent is sodium nitrite (NaNO₂) with iodine in acetonitrile. heteroletters.org This method is also regioselective and proceeds under mild conditions. Another historical method for the synthesis of the related 2-amino-5-iodopyrimidine (B74693) involves the use of mercuric acetate (B1210297) with iodine in an aqueous solution. google.com However, due to the toxicity of mercury compounds, this method is less favorable from a safety and environmental perspective.

Route 2: Multi-step Synthesis via Sandmeyer-Type Reaction

A hypothetical multi-step synthesis could commence with a readily available starting material like 2-amino-5-nitropyrimidine. sigmaaldrich.com The synthesis would proceed through the following key steps:

Reduction of the nitro group: The nitro group at the C-5 position can be reduced to an amino group to yield 2,5-diaminopyrimidine.

Diazotization: The amino group at the C-2 position can be selectively diazotized.

Iodination: The resulting diazonium salt can then be subjected to a Sandmeyer-type reaction with an iodide source, such as potassium iodide (KI), to introduce the iodine atom at the C-2 position.

While the Sandmeyer reaction is a classic method for introducing halogens onto aromatic rings, its application to pyrimidine systems requires careful optimization to manage the reactivity of the heterocyclic ring and potential side reactions.

Comparative Table of Synthetic Routes

FeatureRoute 1: Direct Iodination (I₂/AgNO₃, solvent-free)Route 2: Multi-step Synthesis (Sandmeyer-type)
Starting Material 2-Aminopyrimidine2-Amino-5-nitropyrimidine
Number of Steps 13+
Key Reagents I₂, AgNO₃Reducing agent, NaNO₂, KI
Reported Yield High (70-98% for related pyrimidines) mdpi.comresearchgate.netnih.govDependent on optimization of each step
Scalability Potentially high, especially with solvent-free methodsMore complex due to multiple steps and intermediates
Efficiency High, with short reaction times (20-30 min) mdpi.comresearchgate.netnih.govLower overall efficiency due to multiple transformations
Byproducts Silver Iodide (AgI) mdpi.comsemanticscholar.orgVarious byproducts from each step

Considerations for Industrial-Scale Synthesis in Academic Contexts

The transition of a synthetic route from a laboratory scale to an industrial process necessitates a thorough evaluation of several factors to ensure safety, efficiency, and cost-effectiveness.

The choice of solvent is a critical parameter in large-scale synthesis, impacting reaction kinetics, product purification, cost, and environmental footprint.

For the synthesis of this compound, traditional iodination reactions often employ organic solvents. Acetonitrile has been reported as a suitable solvent for iodination reactions using iodine and sodium nitrite, and it is a solvent that can be recovered and recycled. heteroletters.org However, the use of large volumes of organic solvents in industrial processes raises concerns regarding cost, safety (flammability, toxicity), and environmental disposal.

A highly attractive alternative is the use of solvent-free reaction conditions, such as the mechanical grinding method for direct iodination. mdpi.comsemanticscholar.orgresearchgate.netnih.gov This approach significantly reduces solvent usage, leading to a greener and more economical process. The reaction may only require a few drops of a liquid, such as acetonitrile, to facilitate grinding, which is a negligible amount compared to bulk solvent reactions. mdpi.comsemanticscholar.org In cases where a solvent is necessary, water is an ideal "green" solvent. A patented method for the synthesis of the analogous 2-amino-5-iodopyridine successfully utilizes water as the solvent. google.com

Table of Solvent Properties and Considerations

SolventBoiling Point (°C)FlammabilityToxicityRecycling PotentialApplication Context
Acetonitrile 81.6HighModerateGoodIodination with I₂/NaNO₂ heteroletters.org
Water 100NoneLowHighIodination of aminopyridines google.com
None (Solvent-free) N/ANoneLowN/AMechanical grinding iodination mdpi.comsemanticscholar.orgresearchgate.netnih.gov

Effective management and minimization of byproducts are essential for sustainable and cost-effective industrial synthesis.

In the direct iodination of aminopyrimidines using iodine and silver nitrate, the primary byproduct is silver iodide (AgI). mdpi.comsemanticscholar.org While AgI is a solid and can be easily separated from the reaction mixture by filtration, silver is a precious metal, making its recovery and recycling economically important. The development of protocols to regenerate silver nitrate from the silver iodide byproduct would be a significant step towards a more sustainable industrial process.

For methods utilizing sodium nitrite, the byproducts are generally inorganic salts that are more easily disposed of than organic waste. heteroletters.org

Chemical Reactivity and Transformation Studies of 2 Iodopyrimidin 5 Amine

Nucleophilic Substitution Reactions of the Pyrimidine (B1678525) Ring and Halogen

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The iodine atom at the C2 position serves as a viable leaving group in such reactions. The reaction is further facilitated by the activating effect of the ring nitrogens on the C2 position.

While the amino group at C5 is electronically deactivating for SNAr due to its electron-donating nature, substitutions at the C2-halo position remain feasible. Research has shown that 2-halopyrimidines can be effectively substituted by various nucleophiles. For instance, a related precursor, 2-chloro-5-nitropyrimidine, undergoes a Finkelstein-type reaction where the chloro group is substituted by iodide from sodium iodide. googleapis.com Furthermore, 2-halopyrimidines are known to react with amines under basic conditions or with the aid of organometallic catalysts to yield substituted aminopyrimidines. googleapis.com In some cases, the reactivity of substituents at the C2 position can be enhanced by converting them into better leaving groups, such as a methylsulfonyl group, which can then be displaced by nucleophiles. google.com

The general mechanism for SNAr on the pyrimidine ring involves a two-step addition-elimination process. The nucleophile first attacks the electron-deficient carbon atom bearing the leaving group (C2), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (iodide) is expelled, and the aromaticity of the pyrimidine ring is restored.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the pyrimidine ring is generally challenging due to its electron-deficient character. However, the reaction becomes possible when the ring is substituted with one or more electron-donating groups. thieme-connect.de In 2-Iodopyrimidin-5-amine, the amino group at the C5 position is a strong activating group, which significantly increases the electron density of the ring, thereby facilitating electrophilic attack.

Based on the directing effects of the amino group, the positions most susceptible to electrophilic attack are C4 and C6, which are ortho to the amine. The iodine at C2 has a deactivating inductive effect but the activating influence of the C5-amino group is dominant. While specific studies on the electrophilic substitution of this compound are not extensively documented, the general principles of pyrimidine chemistry suggest that reactions like halogenation or nitration would preferentially occur at the C4 or C6 positions, provided there is no significant steric hindrance.

Oxidation and Reduction Processes of the Pyrimidine Core and Substituents

The substituents on the this compound scaffold can undergo various oxidation and reduction transformations. A notable example is the synthesis of this compound itself, which can be prepared from 2-chloro-5-nitropyrimidine. This process involves the reduction of the nitro group at the C5 position to the primary amine using reagents like iron powder in the presence of an acid or ammonium (B1175870) chloride. googleapis.comgoogle.com

PrecursorReactionReagentsProductReference
2-chloro-5-nitropyrimidineHalogen exchange & Nitro reduction1. NaI, Acetone2. Fe, NH₄ClThis compound googleapis.com
2-halo-5-nitropyrimidineNitro reductionFe, Acetic Acid2-halo-5-aminopyrimidine google.com

Oxidation reactions can also be performed on related pyrimidine structures. For example, a 2-alkylthiopyrimidine can be oxidized to the corresponding 2-alkylsulfonylpyrimidine. google.com The resulting sulfone is an excellent leaving group, often more reactive than a halide in nucleophilic substitution reactions. While not a direct oxidation of this compound, this demonstrates that the C2 position can be chemically modified through oxidation to facilitate further transformations. The pyrimidine core itself is generally resistant to oxidation due to its low electron density.

Functional Group Interconversions at the Amine and Iodine Positions

Both the amine and iodine substituents on the pyrimidine ring serve as versatile handles for a wide array of functional group interconversions, significantly enhancing the synthetic utility of the molecule.

Reactions at the Iodine Position (C2): The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is used to form a C-C bond by coupling the iodo-pyrimidine with an organoboron compound. A patent describes the use of this compound in a Suzuki-Miyaura coupling to synthesize a more complex heterocyclic compound. googleapis.com

Sonogashira Coupling: Although not explicitly documented for this specific molecule in the reviewed literature, 2-iodopyrimidines are known substrates for Sonogashira coupling, which involves reaction with a terminal alkyne to form a C-C bond. ambeed.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the iodo-pyrimidine with an amine. This provides a route to N-aryl or N-alkyl pyrimidinamines.

Interactive Data Table: Cross-Coupling Reactions at the C2-Iodine Position

Generated html

Reactions at the Amine Position (C5): The primary amino group can be transformed into various other functional groups.

Diazotization: The amino group can be converted into a diazonium salt using reagents like tert-butyl nitrite (B80452). This intermediate can then be substituted by various nucleophiles (Sandmeyer reaction), including halogens, providing access to a different substitution pattern. google.com

Acylation: The amine can react with activated carboxylic acid derivatives (like acid chlorides or anhydrides) to form amides. This is a common strategy to append side chains to the pyrimidine core. google.com

Mechanistic Investigations of Key Reactions

While specific mechanistic studies focusing solely on this compound are limited, its reactions are expected to follow well-established mechanistic pathways for pyrimidines and aryl halides.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura): The generally accepted catalytic cycle involves three main steps:

Oxidative Addition: The low-valent Palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the iodide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Nucleophilic Aromatic Substitution (SNAr): As described in section 3.1, this reaction proceeds via a two-step addition-elimination mechanism. The key intermediate is the Meisenheimer complex, where the negative charge is delocalized over the electron-deficient pyrimidine ring. The stability of this intermediate is crucial for the reaction to proceed.

Influence of Substituent Positioning on Pyrimidine Reactivity

The chemical reactivity of this compound is a direct consequence of the electronic effects of its substituents and their positions on the pyrimidine ring.

C5-Amino Group: This is a powerful electron-donating group (EDG) through resonance. Its primary effects are:

Activation for Electrophilic Substitution: It increases the nucleophilicity of the pyrimidine ring, directing incoming electrophiles to the C4 and C6 positions. thieme-connect.de

Deactivation for Nucleophilic Substitution: By increasing the electron density on the ring, it makes the ring less electrophilic and thus less reactive towards nucleophiles.

Increased Basicity: The electron-donating nature of the amino group increases the pKa of the pyrimidine ring compared to the unsubstituted parent heterocycle. thieme-connect.de

C2-Iodine Atom: The iodine atom exerts a dual electronic influence:

Electron-Withdrawing Inductive Effect: As a halogen, it withdraws electron density through the sigma bond, deactivating the ring towards electrophilic attack.

Activation for Nucleophilic Substitution: This inductive withdrawal, combined with the activation provided by the ring nitrogens at an ortho/para position, makes the C2 carbon electrophilic and susceptible to nucleophilic attack. Iodine is also an excellent leaving group due to the relatively weak C-I bond and the stability of the iodide anion.

Synthesis and Exploration of 2 Iodopyrimidin 5 Amine Derivatives and Analogues

Design Principles for Novel Pyrimidine (B1678525) Scaffolds

The design of new pyrimidine-based therapeutic agents is often guided by established medicinal chemistry principles. The introduction of various substituents onto the pyrimidine ring can modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn influences its pharmacokinetic and pharmacodynamic profile.

A key strategy involves the hybridization of the pyrimidine scaffold with other pharmacologically relevant moieties. nih.gov This approach aims to combine the beneficial properties of both parent molecules, potentially leading to synergistic effects or novel mechanisms of action. For instance, the incorporation of a triazole ring, known for its diverse biological activities, can lead to the development of potent and selective therapeutic agents. nih.govnih.gov

"Scaffold hopping" is another design principle where the core structure of a known active compound is replaced with a different, isosteric scaffold to explore new chemical space and potentially improve properties like potency, selectivity, or metabolic stability. nih.gov For 2-Iodopyrimidin-5-amine, this could involve replacing the pyrimidine core with other nitrogen-containing heterocycles while retaining key pharmacophoric features.

Furthermore, the strategic placement of substituents at specific positions on the pyrimidine ring is crucial. The C-5 position, for example, is often targeted for modification to enhance biological activity and selectivity. mostwiedzy.plresearchgate.net The iodine atom at the C-2 position of this compound provides a convenient handle for introducing further diversity through cross-coupling reactions.

Synthetic Strategies for Diverse Substitution Patterns

The functionalization of the this compound scaffold allows for the creation of a vast library of derivatives with diverse substitution patterns. These modifications can be systematically introduced at various positions on the pyrimidine ring and the amino group.

Modification at the Pyrimidine C-5 Position

The C-5 position of the pyrimidine ring is a prime site for introducing chemical diversity. mostwiedzy.plresearchgate.net The presence of an amino group at this position in this compound offers a reactive handle for various chemical transformations.

One common strategy is the Sonogashira coupling reaction, which can be performed on the di-Boc protected 2-amino-5-iodopyrimidine (B74693). nih.gov This reaction allows for the introduction of various alkyne-containing groups at the C-5 position. The resulting alkynes can be further modified, for example, through reduction to the corresponding alkanes using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov

The amino group at C-5 can also be a site for derivatization. For instance, it can be acylated or alkylated to introduce a wide range of functional groups, thereby modulating the electronic and steric properties of the molecule.

Derivatization of the 2-Amino Moiety

The amino group at the C-2 position of the pyrimidine ring provides another point for structural modification. This amino group can undergo a variety of chemical reactions to introduce new functionalities.

A common method for derivatizing primary amino groups is through reaction with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, which forms highly fluorescent isoindole derivatives. nih.gov This reaction is often used for the quantification of amino acids but can also be adapted for the synthesis of new pyrimidine derivatives. nih.gov

Furthermore, the 2-amino group can be involved in cyclization reactions to form fused heterocyclic systems. For example, reaction with appropriate reagents can lead to the formation of imidazo[1,2-a]pyrimidines, a class of compounds with known central nervous system activity. nih.gov The amino group can also be acylated or alkylated to introduce various side chains, which can influence the biological activity of the resulting compounds.

Synthesis of Conjugates and Hybrid Molecules

The synthesis of hybrid molecules that combine the pyrimidine scaffold with other pharmacologically active moieties is a powerful strategy in drug discovery. This approach can lead to compounds with enhanced potency, improved selectivity, or novel mechanisms of action.

Pyrimidine-Triazole Hybrids

The combination of pyrimidine and triazole rings has been shown to yield compounds with significant biological potential, including anticancer and neuroprotective activities. nih.govnih.gov The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," is a highly efficient method for creating 1,2,3-triazole rings. nih.gov

A general synthetic route to pyrimidine-triazole hybrids involves the reaction of a pyrimidine derivative bearing a terminal alkyne with an organic azide. For example, a propargyl group can be introduced onto the pyrimidine scaffold, which then undergoes a cycloaddition reaction with a substituted azidobenzene (B1194522) to form the desired triazole-pyrimidine hybrid. nih.gov The synthesis of the required substituted azidobenzenes can be achieved by diazotization of the corresponding anilines followed by reaction with sodium azide. nih.gov

The resulting hybrid molecules can be further evaluated for their biological activities. For instance, a series of novel 1,2,3-triazole-pyrimidine hybrids were synthesized and showed promising anticancer activity against various cancer cell lines. nih.gov

Pyrimidine-Alkyl and Pyrimidine-Aryl Derivatives

The introduction of alkyl and aryl groups onto the pyrimidine scaffold can significantly impact its biological properties. These substituents can be introduced at various positions of the pyrimidine ring through different synthetic methodologies.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For instance, the Sonogashira coupling can be used to introduce alkynyl groups, which can then be reduced to the corresponding alkyl chains. nih.gov

Aryl groups can be introduced via Suzuki or Stille coupling reactions. For example, a Stille coupling has been used to introduce a vinyl substituent at the C5-position of a pyrimidine ring. cardiff.ac.uk Buchwald-Hartwig amination is another palladium-catalyzed reaction that can be employed to form carbon-nitrogen bonds, allowing for the introduction of various aryl amines.

The synthesis of 7-(substituted)amino-1-alkyl-2-aryl-1H-2,3-dihydroimidazo[1,2-a]pyrimidin-5-ones has been described, where an arylpiperazinyl moiety was introduced through alkylation or acylation. nih.gov These modifications led to compounds with activity in the central nervous system. nih.gov

Schiff Base Formation

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comyoutube.com This reaction is a cornerstone in synthetic chemistry, allowing for the introduction of the versatile imine functionality, which can be a key structural motif in various biologically active molecules and a precursor for the synthesis of other nitrogen-containing compounds. nih.gov

The formation of a Schiff base from an amine and a carbonyl compound is a reversible reaction that often proceeds under neutral or mildly acidic conditions. youtube.comyoutube.com The general mechanism involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon. This is followed by a series of proton transfer steps, leading to the elimination of a water molecule and the formation of the C=N double bond. youtube.com

In the context of this compound, the primary amino group at the C5 position can react with various aldehydes and ketones to form the corresponding Schiff bases. While the search results did not provide a direct synthesis example starting from this compound itself, a closely related study demonstrated the formation of Schiff bases from 4-hydrazino-5-iodo-2-benzylthiopyrimidine. nih.gov In this work, the hydrazino derivative was condensed with a range of substituted aromatic and heterocyclic aldehydes to yield the corresponding Schiff bases. nih.gov This suggests that the amino group of this compound would readily undergo similar reactions.

The table below illustrates the potential Schiff base products from the reaction of this compound with various carbonyl compounds, based on the general principles of imine formation.

Reactant 1: AmineReactant 2: Carbonyl CompoundResulting Schiff Base Product
This compoundBenzaldehydeN-(phenylmethylidene)-2-iodopyrimidin-5-amine
This compoundAcetoneN-(propan-2-ylidene)-2-iodopyrimidin-5-amine
This compound4-MethoxybenzaldehydeN-(4-methoxybenzylidene)-2-iodopyrimidin-5-amine
This compoundCyclohexanoneN-cyclohexylidene-2-iodopyrimidin-5-amine

This reaction provides a straightforward method to introduce a wide variety of substituents onto the pyrimidine core via the carbonyl reactant, thus enabling the generation of a diverse library of derivatives for further study.

Structure-Reactivity Relationship Studies in Derived Compounds

Structure-reactivity relationship (SRR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its reactivity and, by extension, its biological activity or material properties. For derivatives of this compound, these studies involve systematically modifying the core structure and assessing the impact of these changes.

While specific SRR studies for this compound were not found in the provided search results, research on analogous pyrimidine derivatives offers valuable insights. For instance, a study on 4-substituted-5-iodo-2-benzylthiopyrimidines and their derived Schiff bases revealed that different substituents significantly influenced their antimicrobial activity. nih.gov Specifically, certain Schiff bases derived from this series exhibited good antibacterial activity. nih.gov This highlights that modifications at the C4 position and the subsequent formation of Schiff bases are critical in determining the biological profile of these iodopyrimidine analogs.

Another study on 2-aminopyrimidine (B69317) derivatives, synthesized by reacting 2-amino-4,6-dichloropyrimidine (B145751) with various amines, demonstrated a clear link between the nature of the substituent and the compound's β-glucuronidase inhibitory activity. nih.gov One derivative, in particular, showed significantly superior activity compared to the standard, underscoring the importance of the specific amine used in the synthesis. nih.gov

The reactivity of the this compound scaffold can be modulated by several factors:

The Iodine Atom: The iodine at the C2 position is a large, polarizable halogen that can participate in halogen bonding and other non-covalent interactions. It can also serve as a leaving group in nucleophilic substitution reactions or as a handle for cross-coupling reactions, allowing for further structural diversification. The crystal structure of 2-amino-5-iodopyrimidine (a closely related compound) has been determined, providing insight into its intermolecular interactions. nih.gov

The Amino Group: The amino group at the C5 position is a key site for derivatization, as seen in Schiff base formation. masterorganicchemistry.com Its basicity and nucleophilicity can be tuned by the electronic effects of other substituents on the pyrimidine ring.

The table below summarizes hypothetical structure-reactivity relationships for derivatives of this compound based on established principles from related pyrimidine systems.

Structural Modification on this compound CorePredicted Impact on Reactivity/ActivityRationale
Formation of Schiff base with an electron-withdrawing aromatic aldehydeIncreased electrophilicity of the imine carbonThe electron-withdrawing group pulls electron density away from the C=N bond.
Formation of Schiff base with a bulky ketone (e.g., di-tert-butyl ketone)Decreased reactivity towards nucleophilesSteric hindrance around the imine functionality will impede the approach of reactants.
Replacement of the C2-Iodine with an alkyl groupIncreased lipophilicity and potential loss of halogen bonding capabilityRemoval of the polarizable iodine atom and introduction of a nonpolar alkyl chain.
Introduction of an electron-donating group on the pyrimidine ringIncreased nucleophilicity of the C5-amino groupElectron-donating groups increase the electron density on the ring and the exocyclic amino group.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

1H and 13C NMR for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra are fundamental for verifying the identity of 2-Iodopyrimidin-5-amine. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, correspond directly to the hydrogen and carbon framework of the molecule.

In the ¹H NMR spectrum, this compound is expected to show distinct signals. The two protons on the pyrimidine (B1678525) ring are in different chemical environments and would appear as singlets due to the absence of adjacent protons. The protons of the amine group (-NH₂) would typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. libretexts.org The addition of D₂O would cause the amine protons to exchange with deuterium, leading to the disappearance of this signal, which is a useful method for its identification. libretexts.org

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, three distinct signals are expected for the three unique carbon atoms in the pyrimidine ring. The carbon atom bonded to the highly electronegative iodine atom (C2) is expected to be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect. docbrown.info Conversely, the carbons adjacent to nitrogen atoms will be deshielded and appear at a lower field (higher ppm value). wisc.edu

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analysis of similar structures like 2-aminopyrimidine (B69317) and iodo-substituted heterocycles.

¹H NMR (in DMSO-d₆)
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-4, H-6 ~8.2 - 8.5 Singlet

¹³C NMR (in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (C-I) ~90 - 100
C-4, C-6 ~155 - 160

Two-Dimensional NMR Techniques for Connectivity Analysis

To unambiguously confirm the atomic connections within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would be expected to show no cross-peaks between the ring protons, confirming they are not on adjacent carbons. This helps to establish the substitution pattern on the pyrimidine ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. sdsu.edu In the HSQC spectrum of this compound, cross-peaks would appear connecting the signals of the ring protons (H4, H6) in the ¹H spectrum to their directly bonded carbon atoms (C4, C6) in the ¹³C spectrum. youtube.comresearchgate.net This provides definitive C-H connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular skeleton. For instance, the ring protons would show correlations to multiple carbon atoms, confirming the structure of the pyrimidine ring and the positions of the substituents.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural clues through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The molecular formula for this compound is C₄H₄IN₃. nih.govvwr.com HRMS can distinguish this from other formulas with the same nominal mass, thereby confirming the molecular identity with high confidence.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₄H₄IN₃
Calculated Exact Mass 220.9499 g/mol

| Observed Mass (HRMS) | [M+H]⁺ at m/z 221.9578 |

Fragmentation Pattern Analysis for Structural Features

In mass spectrometry, molecules often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides a fingerprint that can help to elucidate the molecule's structure. For this compound, the molecular ion peak [M]⁺ would be observed. Key fragmentation pathways would likely include:

Loss of an iodine atom: A prominent peak corresponding to [M-I]⁺.

Alpha-cleavage: A characteristic fragmentation for amines where the bond adjacent to the C-N bond is cleaved. libretexts.orglibretexts.org

Ring Fragmentation: Loss of small, stable molecules like HCN from the pyrimidine ring.

The presence of nitrogen follows the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, as is the case here (221 g/mol ). libretexts.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the amine and aromatic-like pyrimidine functionalities.

N-H Stretching: Primary amines typically show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. wpmucdn.comorgchemboulder.com

N-H Bending: A bending (scissoring) vibration for the primary amine group is expected to appear in the 1580-1650 cm⁻¹ region. orgchemboulder.com

C=N and C=C Stretching: The pyrimidine ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the 1400-1600 cm⁻¹ range.

C-I Stretching: The carbon-iodine bond stretch would appear in the fingerprint region, typically below 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Absorption Range (cm⁻¹) Functional Group
Asymmetric & Symmetric N-H Stretch 3300 - 3500 Primary Amine (-NH₂)
N-H Bend (Scissoring) 1580 - 1650 Primary Amine (-NH₂)
C=N / C=C Stretch 1400 - 1600 Pyrimidine Ring

Table of Compounds Mentioned

Compound Name
This compound
5-Iodo-2-aminopyrimidine
2-aminopyrimidine

X-ray Crystallography for Solid-State Structural Characterization

The solid-state structure of this compound was determined by single-crystal X-ray diffraction. Colorless plate crystals suitable for the analysis were obtained by the slow evaporation of a solution of the compound in tetrahydrofuran (B95107) (THF). nih.gov The analysis provided precise data on the crystal packing, molecular geometry, and the forces governing the supramolecular architecture.

Determination of Crystal System and Unit Cell Parameters

The crystallographic analysis revealed that this compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. The specific space group was identified as C m c a. iucr.org The unit cell is the fundamental repeating unit of the crystal lattice, and its dimensions were precisely measured at a temperature of 295 K. nih.goviucr.org The determined parameters, including the lengths of the cell axes (a, b, c) and the cell volume (V), are summarized in the table below.

ParameterValue
Crystal SystemOrthorhombic
Space GroupC m c a
a (Å)7.9088 (7)
b (Å)8.3617 (10)
c (Å)18.3821 (16)
Volume (ų)1215.6 (2)
Z8

Analysis of Molecular Conformation and Planarity

The study of the molecular structure of this compound shows that the molecule possesses crystallographic mirror plane symmetry. nih.govnih.gov This indicates a high degree of symmetry within the molecule itself as it is arranged in the crystal lattice. Furthermore, the analysis confirmed that the pyrimidine ring and its substituents are nearly coplanar. nih.goviucr.org This planarity is a common feature for many pyrimidine derivatives and influences the way the molecules pack together in the crystal.

Elucidation of Intermolecular Interactions (e.g., N-H···N Hydrogen Bonding)

Intermolecular interactions are crucial in defining the crystal structure. In the case of this compound, the dominant interactions are N-H···N hydrogen bonds. nih.gov These bonds are a hallmark of 2-aminopyrimidine structures. iucr.orgnih.gov Each molecule of this compound participates in hydrogen bonding by acting as both a double donor (from the amine -NH₂ group) and a double acceptor (at the ring nitrogen atoms). iucr.org This extensive network of hydrogen bonds connects the individual molecules into "polymeric tapes" that extend along the a-axis of the crystal. nih.govnih.gov The specific geometry of this key hydrogen bond is detailed in the following table. nih.goviucr.org

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N2—H2N···N1i0.79 (5)2.37 (5)3.157 (4)173 (6)

Assessment of Positional Disorder and Thermal Motion through Thermal Ellipsoids

Thermal ellipsoids, also known as atomic displacement parameters, are used in crystallography to represent the magnitude and direction of the thermal vibration of atoms in a crystal structure. wikipedia.org The visualization of the crystal structure of this compound included displacement ellipsoids drawn at the 30% probability level. nih.gov This means the ellipsoid for each atom (excluding hydrogen) represents the volume in which the atom is expected to be found 30% of the time. The analysis of these ellipsoids provides insight into the atoms' thermal motion. No significant positional disorder was reported in the crystallographic study, indicating a well-ordered crystal structure. The refinement of the structure, which includes accounting for these atomic vibrations, resulted in a goodness-of-fit (S) value of 1.10, suggesting a high-quality structural model. nih.goviucr.org

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular geometry, electronic distribution, and other key characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a primary method for computational studies of pyrimidine (B1678525) derivatives due to its balance of accuracy and computational cost. DFT calculations are instrumental in determining the optimized molecular geometry of 2-iodopyrimidin-5-amine, predicting bond lengths, bond angles, and dihedral angles. For instance, studies on similar aminopyrimidine systems have utilized DFT methods like B3LYP to achieve optimized geometries that are in good agreement with experimental X-ray crystallography data. oup.comwjarr.com

The electronic properties of the molecule are also readily explored using DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. For a series of pyrimidine derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine these frontier orbital energies, providing a quantitative measure of their electronic characteristics. wjarr.com

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are invaluable for predicting sites of electrophilic and nucleophilic attack.

PropertyDescriptionRelevance to this compound
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Predicts bond lengths, bond angles, and planarity of the pyrimidine ring.
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate an electron; a higher energy suggests a better electron donor.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept an electron; a lower energy suggests a better electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the chemical reactivity and stability of the molecule.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Ab Initio Molecular Orbital Theory Applications

Ab initio molecular orbital theories are another class of powerful computational methods that solve the Schrödinger equation without empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, offer a hierarchical approach to achieving high accuracy.

A significant application of ab initio methods to aminopyrimidines is the calculation of rotational and inversion barriers of the amino group. researchgate.net The rotation of the amino group and its potential non-planarity can have important implications for molecular recognition and intermolecular interactions. Studies on substituted aminopyrimidines have employed a range of ab initio methods to determine these energy barriers, revealing how the electronic environment of the pyrimidine ring influences the conformational preferences of the amino substituent. researchgate.net While computationally more demanding than DFT, these methods can provide benchmark data for more approximate theories.

Molecular Dynamics Simulations of Chemical Reactions and Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can model the movement of atoms and molecules, offering insights into dynamic processes such as conformational changes and intermolecular interactions.

For this compound, MD simulations could be employed to study its behavior in different solvent environments, revealing how solvent molecules arrange around the solute and influence its conformation. Furthermore, MD simulations are crucial for studying the interaction of this compound with biological macromolecules, such as proteins or nucleic acids. These simulations can elucidate the binding modes and estimate the binding affinities of the molecule to a target, which is essential in drug discovery.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for studying chemical reactions in complex systems. youtube.com In a QM/MM simulation, the reactive part of the system (e.g., this compound and the active site of an enzyme) is treated with a high-level QM method, while the rest of the system (the bulk of the protein and solvent) is treated with a computationally less expensive MM force field. This approach allows for the modeling of bond-breaking and bond-forming processes in a realistic biological environment.

Conformational Analysis and Prediction of Energy Landscapes

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them, collectively known as the energy landscape.

For this compound, the key conformational degrees of freedom would include the rotation of the amino group and the potential for puckering of the pyrimidine ring, although the latter is generally planar. The presence of the iodine atom can influence the conformational preferences due to steric and electronic effects. Computational methods can systematically explore the conformational space by rotating a molecule's rotatable bonds and calculating the energy of each conformation.

The results of such an analysis can be represented as a potential energy surface, which maps the energy of the molecule as a function of its conformational coordinates. This allows for the identification of low-energy, stable conformers that are likely to be populated at a given temperature. Studies on other substituted pyrimidines have demonstrated the utility of conformational analysis in understanding their structure-activity relationships. acs.orgacs.orgnih.govnih.gov

Prediction of Chemical Behavior and Reactivity Profiles

Computational chemistry offers a suite of tools to predict the chemical behavior and reactivity of molecules. As mentioned in the context of DFT, the energies of the frontier molecular orbitals (HOMO and LUMO) are fundamental descriptors of reactivity. wjarr.com A low HOMO-LUMO gap generally indicates higher reactivity.

Beyond the HOMO-LUMO gap, conceptual DFT provides a framework for quantifying reactivity through various descriptors:

Reactivity DescriptorFormulaInterpretation
Electronegativity (χ) χ = -(EHOMO + ELUMO)/2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (ELUMO - EHOMO)/2A measure of the molecule's resistance to a change in its electron distribution.
Chemical Softness (S) S = 1/(2η)The reciprocal of hardness; a higher value indicates greater reactivity.
Electrophilicity Index (ω) ω = χ2/(2η)A global measure of electrophilic character.

Local reactivity descriptors, such as Fukui functions, can be calculated to predict the most likely sites for nucleophilic and electrophilic attack within the molecule. wjarr.com For this compound, these calculations would identify which atoms are most susceptible to reaction, providing valuable guidance for synthetic chemists. For instance, in related pyrimidine systems, the carbon atoms of the pyrimidine ring and the nitrogen atoms are often identified as key reactive sites. wjarr.com

In Silico Prediction of Metabolic Pathways and Transformations

In the context of drug development and toxicology, it is crucial to understand how a molecule is metabolized in the body. In silico methods are increasingly used to predict the metabolic fate of compounds, offering a rapid and cost-effective alternative to experimental studies.

These predictive models often employ a combination of approaches, including expert systems that contain knowledge of common metabolic reactions and machine learning models trained on large datasets of known metabolic transformations. For this compound, such predictions would aim to identify potential sites of metabolism, such as oxidation, reduction, or conjugation reactions.

Furthermore, in silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. nih.gov For example, models can estimate a compound's oral bioavailability, plasma protein binding, and potential to cross the blood-brain barrier. Molecular docking studies against metabolic enzymes, such as cytochrome P450s, can also provide insights into which enzymes are likely to be involved in the metabolism of this compound. unair.ac.idnih.gov

Validation of Computational Models Against Experimental Data (e.g., XRD)

The validation of computational models through correlation with experimental data is a critical step in theoretical chemistry. This process ensures that the chosen level of theory and basis set accurately describe the molecular structure and properties of the compound . For this compound, single-crystal X-ray diffraction (XRD) data provides the benchmark for validating theoretical calculations, such as those performed using Density Functional Theory (DFT).

The comparison between the experimental and calculated geometric parameters, including bond lengths and bond angles, serves as the primary method of validation. A high degree of agreement between the XRD and DFT-optimized structures indicates that the computational model is reliable for further predicting other properties of the molecule.

Detailed Research Findings

Research on aminopyrimidine derivatives frequently involves the use of DFT calculations to complement experimental findings from techniques like single-crystal XRD. tandfonline.comtandfonline.com Studies on similar heterocyclic systems have demonstrated that the geometric parameters of optimized structures from DFT calculations are in close correspondence with experimental XRD data. nih.govacs.org For instance, in a study on a furan (B31954) tetracarboxylate-2-aminopyrimidinium salt, DFT calculations were performed at the IEF-PCM-B3LYP-D3/6-311G(d,p) level to optimize the geometry, and the results were found to be comparable with the SCXRD data. rsc.orgnih.gov

The process of validation would involve:

Performing a geometry optimization of this compound using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).

Extracting the bond lengths and bond angles from the optimized structure.

Comparing these calculated parameters with the experimental values obtained from the single-crystal XRD data.

Minor deviations between the calculated and experimental values are expected. These can be attributed to the fact that theoretical calculations often model the molecule in the gas phase at 0 K, whereas XRD data is from the solid state at a specific temperature, where intermolecular forces and crystal packing effects are present.

Below are the experimental crystallographic data for 2-amino-5-iodopyrimidine (B74693), which would be used for such a validation.

Experimental Crystallographic Data for 2-amino-5-iodopyrimidine

Selected Experimental Bond Lengths and Angles for 2-amino-5-iodopyrimidine

Applications of 2 Iodopyrimidin 5 Amine in Specialized Chemical Synthesis

Intermediate in the Synthesis of Complex Heterocyclic Compounds

2-Iodopyrimidin-5-amine serves as a crucial intermediate in the creation of intricate heterocyclic structures. Nitrogen-containing heterocycles are of great interest due to their prevalence in biologically active compounds. guidechem.com The presence of the iodine atom allows for various coupling reactions, while the amino group can be functionalized to build more complex molecular frameworks.

For instance, the 2-aminopyrimidine (B69317) core is a known scaffold for modulating bacterial biofilm formation. nih.gov Through reactions like the Sonogashira coupling, where the iodine is displaced, various substituents can be introduced at the 5-position of the pyrimidine (B1678525) ring. nih.gov This enables the synthesis of a library of derivatives with diverse functionalities. nih.gov Furthermore, cyclocondensation reactions involving the amino group can lead to the formation of fused heterocyclic systems, such as pyrimidopyridopyrazolopyrimidines, which have shown potential as antimicrobial agents. nih.gov

The synthesis of such complex polyheterocyclic compounds often involves multi-step reaction sequences. For example, a precursor amino-pyrazolopyridopyrimidine can be reacted with malonates to yield pyrimidopyridopyrazolopyrimidine derivatives. nih.gov These can be further modified through nucleophilic cyclocondensation to create even more elaborate structures. nih.gov

Building Block for Pharmaceutical Scaffolds and Chemical Libraries

The structural features of this compound make it an ideal building block for the construction of pharmaceutical scaffolds and diverse chemical libraries. chemimpex.comenamine.net The pyrimidine ring is a common motif in many approved drugs, and the iodo and amino groups provide handles for combinatorial synthesis, allowing for the rapid generation of a large number of compounds for screening.

The 2-aminopyrimidine scaffold has been identified as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. nih.gov This makes it a valuable starting point for the discovery of new drugs. Libraries of 2-aminopyrimidine derivatives have been synthesized and screened for various biological activities, including the inhibition of bacterial biofilm formation and potential anticancer properties. nih.govmdpi.com

The synthesis of these libraries often employs solid-phase or solution-phase techniques to systematically introduce a variety of substituents onto the 2-aminopyrimidine core. nih.gov For example, the amino group can be protected and then the iodine can be used in coupling reactions, followed by deprotection and further functionalization of the amino group to create a wide array of derivatives. nih.gov

Role in Agrochemical Compound Development

In the field of agrochemicals, this compound and its derivatives are utilized in the development of new crop protection products. chemimpex.com The pyrimidine core is present in several classes of herbicides and fungicides. The ability to functionalize the this compound molecule allows for the synthesis of novel compounds with improved efficacy and selectivity.

The development of resistance to existing herbicides and fungicides is a major challenge in agriculture. nih.gov This drives the need for new active ingredients with different modes of action. nih.gov The versatility of the 2-aminopyrimidine scaffold allows chemists to explore a wide chemical space in search of new agrochemical candidates. chemimpex.com

Contributions to Materials Science and Advanced Materials Synthesis

The applications of this compound extend into the realm of materials science. Its ability to participate in the formation of larger, more complex structures makes it a valuable component in the synthesis of advanced materials. chemimpex.com Nitrogen-containing heterocyclic compounds, in general, are used as intermediates in the production of high-performance polymers and optoelectronic materials. guidechem.com

The potential for this compound to form coordination polymers and metal-organic frameworks (MOFs) is a key area of interest. These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The specific properties of the resulting material can be tuned by the choice of the metal ion and the organic linker, in this case, a derivative of this compound.

Coordination Chemistry and Metal-Ligand Complex Formation

The nitrogen atoms in the pyrimidine ring and the amino group of this compound can act as coordination sites for metal ions, making it a useful ligand in coordination chemistry. The study of these metal-ligand complexes provides insights into the electronic and structural properties of the molecule and opens up possibilities for new applications.

This compound and its derivatives can be used to construct coordination polymers, which are extended networks of metal ions linked by organic ligands. nih.govmdpi.com These materials can have one-, two-, or three-dimensional structures and exhibit a variety of interesting properties, such as luminescence and porosity. mdpi.com

For example, a series of silver(I) coordination polymers containing 2-amino-5-iodopyrimidine (B74693) have been prepared, which form metallocycles and one-dimensional helical chains. nih.gov The structure of these polymers is influenced by factors such as the coordination geometry of the metal ion and the nature of the solvent used in the synthesis.

The synthesis of bimetallic coordination polymers, which contain two different metal ions, is also an active area of research. nih.gov These materials can exhibit synergistic effects between the two metals, leading to enhanced catalytic activity or other desirable properties. nih.gov

The ability of this compound to coordinate to metal centers makes it a candidate for use in the design of ligands for catalytic applications. guidechem.com By modifying the substituents on the pyrimidine ring, it is possible to tune the electronic and steric properties of the ligand, which in turn can influence the activity and selectivity of the metal catalyst.

For example, ligands based on pyridyl and amido groups have been used to create zinc complexes that are active catalysts for the ring-opening polymerization of lactide and caprolactone, which are important monomers for the production of biodegradable polymers. frontiersin.org The catalytic behavior of these complexes can be fine-tuned by altering the substituents on the ligand. frontiersin.org

Advanced Analytical and Purification Techniques for Research Applications

Chromatographic Methods for Isolation and Purity Assessment

Chromatography is a fundamental technique for the separation and purification of chemical compounds. For 2-Iodopyrimidin-5-amine, both silica (B1680970) gel chromatography and preparative high-performance liquid chromatography (HPLC) are effective methods.

Silica Gel Chromatography with Gradient Elution

Silica gel chromatography is a widely used method for purifying organic compounds. rochester.edu Given that this compound is a basic compound, modifications to the standard silica gel chromatography protocol are often necessary to achieve optimal separation and prevent issues like tailing or irreversible adsorption. biotage.com The acidic nature of silica can lead to strong interactions with basic amines, potentially causing poor separation and yield loss. biotage.combiotage.com

To counteract these effects, several strategies can be employed:

Use of a competing base: Incorporating a small amount of a volatile base, such as triethylamine (B128534) or ammonia, into the eluent can neutralize the acidic silanol (B1196071) groups on the silica surface. biotage.comresearchgate.net This minimizes the strong interaction between the amine compound and the stationary phase, allowing for better elution and peak shape. researchgate.net

Amine-functionalized silica: Using an amine-functionalized silica gel as the stationary phase provides a more basic environment, which is more compatible with the purification of amines. biotage.combiotage.com This approach can simplify the purification process and often leads to better separation with simpler solvent systems like hexane/ethyl acetate (B1210297). biotage.combiotage.com

Gradient Elution: A gradient elution, where the polarity of the solvent system is gradually increased over time, is often employed to effectively separate the target compound from impurities. For instance, a gradient of ethyl acetate in hexanes can be used. rsc.org

A typical procedure might involve dissolving the crude this compound in a suitable solvent and loading it onto a silica gel column. The elution would start with a low-polarity solvent mixture, and the polarity would be gradually increased to elute the compound. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying compounds with high purity. springernature.com It is particularly useful when high levels of purity are required for subsequent applications. researchgate.netrjptonline.org Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is a common mode used for the purification of polar compounds like this compound. springernature.comresearchgate.net

Key parameters that are optimized for the preparative HPLC separation of a compound like this compound include:

Stationary Phase: The choice of stationary phase is critical. A C18 column is a common choice for reversed-phase chromatography. researchgate.netnih.gov

Mobile Phase: A mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically used. researchgate.netnih.govnih.gov The pH of the mobile phase may need to be controlled using a buffer or acid to ensure reproducible results, especially when dealing with ionizable compounds. nih.gov

Column Temperature: Temperature can affect the retention time and resolution. For some separations, maintaining a controlled temperature, for instance between 20-30°C, can be beneficial. researchgate.netnih.gov

Loading Capacity: The amount of sample loaded onto the column can impact the separation efficiency. Overloading the column can lead to poor resolution. researchgate.netnih.gov

A study on the purification of a related compound, iopamidol, demonstrated that a C18 column with a water-methanol mobile phase at 20°C yielded a purity of 98.97% with a recovery of 93.44%. researchgate.netnih.gov Similar conditions could be adapted for the purification of this compound.

Recrystallization Techniques for Compound Purity Enhancement

Recrystallization is a classic and effective method for purifying solid organic compounds. google.com The principle behind this technique is the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal solvent for recrystallization is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures.

For this compound, a patent describes its recrystallization from alcohol, which resulted in a high-purity product. google.com The general process involves:

Dissolving the crude compound in a minimum amount of hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly, which promotes the formation of pure crystals of the desired compound.

Collecting the crystals by filtration and washing them with a small amount of cold solvent to remove any adhering impurities.

Drying the crystals to remove the residual solvent.

Purity Validation Methodologies Beyond Basic Characterization

After purification, it is essential to validate the purity of this compound using reliable analytical methods.

Melting Point Analysis for Purity Confirmation

Melting point analysis is a simple yet effective technique for assessing the purity of a crystalline solid. A pure compound typically has a sharp and well-defined melting point range. Impurities tend to depress and broaden the melting point range. The melting point of this compound has been reported to be in the range of 223 to 224 °C after recrystallization from alcohol. google.com Another source reports a melting point of 218-223 °C. sigmaaldrich.com A sharp melting point within this range would be indicative of high purity. google.com

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula of this compound (C₄H₄IN₃). A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.